5-Methoxy-1,2-benzoxazole-7-carbonitrile
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Overview
Description
5-Methoxy-1,2-benzoxazole-7-carbonitrile: is a heterocyclic aromatic compound that features a benzoxazole core with a methoxy group at the 5-position and a carbonitrile group at the 7-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2-benzoxazole-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable nitrile under acidic or basic conditions. The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxazole ring .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve multi-step synthesis, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-1,2-benzoxazole-7-carbonitrile can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Methoxy-1,2-benzoxazole-7-carbonitrile is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its interactions with enzymes and proteins, making it a valuable tool in enzyme inhibition studies and protein-ligand binding assays .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs targeting diseases such as cancer, diabetes, and inflammation. Its unique structure allows for efficient interaction with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
- **Benzoxazole derivatives with various substituents at different positions on the benzoxazole ring .
Comparison: 5-Methoxy-1,2-benzoxazole-7-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
5-methoxy-1,2-benzoxazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-12-8-2-6(4-10)9-7(3-8)5-11-13-9/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVXDLIYXCHAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C#N)ON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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